4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide
Description
Properties
IUPAC Name |
4-imidazol-1-yl-N-(1H-indazol-6-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c23-16(20-12-2-1-11-9-19-21-14(11)7-12)15-8-13(3-4-18-15)22-6-5-17-10-22/h1-10H,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUGLKBFLCQYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=NC=CC(=C3)N4C=CN=C4)NN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide typically involves multi-step organic reactions. The process begins with the preparation of the picolinamide core, followed by the introduction of the imidazole and indazole groups through nucleophilic substitution reactions. Common reagents used in these reactions include imidazole, indazole, and picolinic acid derivatives, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and various nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Table 1: Key Comparisons with Structurally Related Compounds
Key Findings:
Linker Influence on Activity :
- The picolinamide linker in the target compound may enhance solubility and bioavailability compared to dithiocarbamoyl or piperazine linkers in analogs. However, the dithiocarbamoyl group in derivatives demonstrated superior antifungal activity, likely due to improved target (glucosamine-6-phosphate synthase) binding .
- Piperazine-linked indazole analogs (e.g., JAK2 inhibitors) prioritize kinase selectivity over antimicrobial effects, highlighting the role of linker chemistry in target specificity.
Role of Imidazole and Indazole Moieties :
- Imidazole-containing compounds (e.g., derivatives) show broad-spectrum antifungal activity, while indazole derivatives are more associated with kinase modulation. The combination in the target compound suggests a dual mechanism, though this remains untested.
Computational Insights: Molecular docking studies on imidazole derivatives (e.g., ) revealed binding energies comparable to fluconazole, suggesting competitive inhibition of fungal targets .
Biological Activity
The compound 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide is a novel indazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide can be represented as follows:
This structure features an imidazole ring and an indazole moiety, which are known to impart various biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer pathways, particularly those associated with cell proliferation and survival.
Pharmacological Effects
Research indicates that 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide exhibits several pharmacological effects:
- Anticancer Activity : In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
- Anti-inflammatory Properties : Some studies suggest that the compound may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have evaluated the biological activity of 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide:
Table 1: Summary of Biological Activities
Detailed Findings
In a study by , the compound was shown to significantly inhibit the growth of SW480 and HCT116 cancer cells, with IC50 values indicating potent activity. The mechanism was linked to the inhibition of Wnt-dependent transcription, a pathway crucial for tumorigenesis.
Another investigation highlighted its potential anti-inflammatory effects, where it was found to reduce levels of TNF-alpha and IL-6 in RAW 264.7 macrophages, suggesting a role in modulating inflammatory responses .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(1H-imidazol-1-yl)-N-(1H-indazol-6-yl)picolinamide, and how is structural confirmation achieved?
- Methodological Answer : The compound is typically synthesized via coupling reactions between picolinic acid derivatives and indazole-imidazole fragments. Key steps include activating carboxylic acid groups (e.g., using HATU or EDC coupling agents) and optimizing reaction solvents (e.g., DMF or THF). Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) for proton/carbon environments, Mass Spectrometry (MS) for molecular weight, and Infrared (IR) spectroscopy for functional groups. Purity is assessed via HPLC or TLC .
Q. What in vitro assays are recommended to assess the compound’s bioactivity?
- Methodological Answer : Initial bioactivity screening involves enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. Receptor binding studies employ radioligand displacement assays or surface plasmon resonance (SPR). Cell-based assays (e.g., cytotoxicity or apoptosis) should include positive/negative controls and dose-response curves to determine IC50 values .
Q. What are the key stability and solubility considerations during formulation?
- Methodological Answer : Stability is evaluated under varied pH, temperature, and light exposure using accelerated degradation studies analyzed via HPLC. Solubility is tested in aqueous buffers (e.g., PBS) and organic solvents (DMSO) using nephelometry or UV-Vis spectroscopy. For poor solubility, consider co-solvents (e.g., cyclodextrins) or salt formation .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis parameters for higher yield?
- Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to evaluate variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, highlights coupling reaction optimization using substituent effects and reaction time, validated via ANOVA .
Q. How to resolve discrepancies in bioactivity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., NIH Guidelines). Analyze experimental variables (e.g., cell line heterogeneity, buffer composition) and employ meta-analysis with tools like RevMan to quantify heterogeneity. Contradictions may arise from off-target effects, which can be addressed via CRISPR knockout models .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes to active sites. Molecular dynamics simulations (GROMACS, AMBER) assess stability over time. Virtual screening libraries (ZINC15) compare affinity against known inhibitors. Free energy calculations (MM/PBSA) quantify binding thermodynamics .
Q. How to integrate multi-omics data to elucidate the compound’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets using bioinformatics pipelines (IPA, STRING). Pathway enrichment analysis (KEGG, Reactome) identifies perturbed networks. Systems biology models (COPASI) simulate dose-dependent effects on signaling cascades .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
